molecular formula C20H14O6 B8197517 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

Cat. No.: B8197517
M. Wt: 350.3 g/mol
InChI Key: KCRLQRDIZWMUFI-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol is a complex organic compound with a unique structure characterized by multiple hydroxyl groups attached to a triptycene core. This compound is part of the triptycene family, known for its distinctive paddlewheel or propeller-shaped molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with appropriate hydroxylating agents. The process often requires specific solvents and catalysts to achieve the desired regioselectivity and yield .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity and material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol lies in its multiple hydroxyl groups, which provide distinct chemical reactivity and potential for forming complex molecular interactions. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLQRDIZWMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 2
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 3
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 4
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 5
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 6
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

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